Prifinium Bromide

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

was heading 1976-94 (see under PYRROLIDINES 1976-90); this compound was see PYRODIFENIUM BROMIDE 1976-94: use PYRROLIDINES to search PYRODIFENIUM BROMIDE 1976-94; quaternary ammonium anticholinergic agent more specific for the gastrointestinal tract than atropine

Structure

3D Structure of Parent

Properties

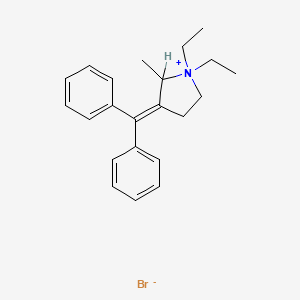

IUPAC Name |

3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N.BrH/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,18H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGJZJXOPSNTGZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023508 |

Source

|

| Record name | Prifinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4630-95-9 |

Source

|

| Record name | Prifinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prifinium bromide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prifinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prifinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIFINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B7O9ZC520 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prifinium Bromide: A Technical Guide to its Antagonistic Action on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Prifinium bromide is an antimuscarinic agent that exerts its effects by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors.[1][2] These receptors are G-protein coupled receptors that are widely distributed throughout the body and are involved in regulating a multitude of physiological functions, including smooth muscle contraction, heart rate, and glandular secretions. By antagonizing these receptors, this compound effectively reduces smooth muscle spasms, making it a valuable therapeutic agent for conditions such as irritable bowel syndrome.[2] This guide will delve into the molecular mechanisms underlying the action of this compound, the downstream signaling cascades it modulates, and the experimental approaches to quantify its interaction with muscarinic receptors.

Mechanism of Action at Muscarinic Receptors

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This means that it binds reversibly to the same site as the endogenous ligand, acetylcholine, without activating the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating the downstream signaling cascade that leads to a physiological response, such as smooth muscle contraction.

The muscarinic receptor family consists of five distinct subtypes, M1 through M5, which are expressed in various tissues and couple to different G-proteins, leading to diverse cellular responses. This compound is considered a non-selective antagonist, meaning it does not show significant preference for one subtype over another.

Muscarinic Receptor Subtypes and Signaling Pathways

The blockade of muscarinic receptors by this compound inhibits the signaling pathways initiated by acetylcholine. The primary signaling pathways for the different muscarinic receptor subtypes are:

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increased intracellular calcium and PKC activation lead to various cellular responses, including smooth muscle contraction and gland secretion.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, such as opening potassium channels, which leads to hyperpolarization and an inhibitory effect on neuronal firing and cardiac muscle contraction.

The antagonistic action of this compound at these receptors effectively blocks these signaling cascades.

Quantitative Analysis of Receptor Interaction

A thorough characterization of a muscarinic receptor antagonist involves determining its binding affinity (Ki) and its functional potency (pA2). Due to the lack of publicly available data for this compound, this section will outline the standard experimental protocols and present illustrative data tables.

Radioligand Binding Assays for Affinity Determination (Ki)

Radioligand binding assays are used to measure the affinity of a compound for a receptor. In a competition binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound). The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated.

Illustrative Data Table: Binding Affinity of this compound at Muscarinic Receptors (Hypothetical Data)

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) [Hypothetical] |

| M1 | [³H]-Pirenzepine | CHO-K1 cells expressing human M1 | 15 |

| M2 | [³H]-AF-DX 384 | CHO-K1 cells expressing human M2 | 25 |

| M3 | [³H]-4-DAMP | CHO-K1 cells expressing human M3 | 10 |

| M4 | [³H]-Pirenzepine | CHO-K1 cells expressing human M4 | 30 |

| M5 | [³H]-NMS | CHO-K1 cells expressing human M5 | 20 |

This table presents hypothetical data for illustrative purposes only, as specific experimental values for this compound are not currently available in the public domain.

Functional Assays for Potency Determination (pA2)

Functional assays measure the effect of a compound on the physiological response mediated by the receptor. For an antagonist, this is typically done using a Schild analysis. In this method, the concentration-response curve of an agonist is measured in the absence and presence of different concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve. The pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC50, is a measure of the antagonist's potency.

Illustrative Data Table: Functional Potency of this compound at Muscarinic Receptors (Hypothetical Data)

| Receptor Subtype | Agonist | Functional Readout | pA2 [Hypothetical] |

| M1 | McN-A-343 | IP3 accumulation | 7.8 |

| M2 | Carbachol | Inhibition of cAMP | 7.6 |

| M3 | Acetylcholine | Calcium mobilization | 8.0 |

This table presents hypothetical data for illustrative purposes only, as specific experimental values for this compound are not currently available in the public domain.

Experimental Protocols

Protocol: Radioligand Competition Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound for muscarinic receptors.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

-

Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known muscarinic antagonist like atropine).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Schild Analysis for Functional Antagonism

This protocol provides a general method for determining the functional potency (pA2) of this compound.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum) or cultured cells expressing the target muscarinic receptor.

-

Muscarinic agonist (e.g., acetylcholine, carbachol).

-

This compound.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Organ bath setup or cell-based assay platform.

Procedure:

-

Tissue/Cell Preparation: Mount the tissue in an organ bath containing physiological salt solution or plate the cells for the assay.

-

Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist to determine its EC50 in the absence of the antagonist.

-

Antagonist Incubation: Wash the tissue/cells and then incubate with a fixed concentration of this compound for a predetermined time to allow for equilibrium.

-

Agonist Curve in Presence of Antagonist: In the continued presence of this compound, generate a new cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

-

Data Analysis: For each concentration of this compound, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist). Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the linear regression line is the pA2 value.

Logical Relationship of this compound's Action

The following diagram illustrates the logical sequence of events in the antagonistic action of this compound.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Prifinium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and mechanism of action of Prifinium Bromide. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound, with the IUPAC name 3-(Diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium bromide, is a quaternary ammonium compound that functions as an antimuscarinic agent.[1] It is primarily recognized for its antispasmodic and antiemetic properties and is used in the treatment of conditions such as irritable bowel syndrome.[1] This guide will delve into the chemical synthesis of this compound, the analytical techniques employed for its structural verification, and the underlying mechanism of its pharmacological activity.

Synthesis of this compound

The chemical synthesis of this compound involves the formation of a pyrrolidinium ring system with specific substitutions. While various synthetic strategies for pyrrolidine derivatives exist, a key step in the synthesis of this compound is the quaternization of a tertiary amine to form the final quaternary ammonium salt.

A plausible synthetic route is illustrated in the reaction scheme below. This synthesis is based on the principles of nucleophilic substitution and cyclization reactions common in the synthesis of heterocyclic compounds.

Caption: A potential synthetic pathway for this compound.

Experimental Protocol for Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is crucial for reproducibility. The following is a generalized procedure based on common organic synthesis techniques.

Step 1: Synthesis of 2,2-diphenyl-4-chloropentanenitrile (Intermediate 1)

-

To a solution of diphenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting anion solution for a specified time to ensure complete deprotonation.

-

Slowly add 1-bromo-2-chloropropane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-(diethylamino)-2,2-diphenylpentanenitrile (Intermediate 2)

-

Dissolve Intermediate 1 in a suitable solvent such as acetonitrile or ethanol.

-

Add an excess of diethylamine to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove excess diethylamine and its salt.

-

Dry the organic layer and concentrate to yield the crude product, which may be used in the next step without further purification or purified by chromatography if necessary.

Step 3: Synthesis of 3-(diphenylmethylene)-1,1-diethyl-2-methylpyrrolidine (Intermediate 3)

-

Treat Intermediate 2 with a strong base (e.g., potassium tert-butoxide) in a suitable solvent to induce intramolecular cyclization.

-

The reaction is typically carried out at elevated temperatures.

-

Monitor the formation of the pyrrolidine ring by TLC or GC-MS.

-

Upon completion, work up the reaction mixture by quenching with water, extracting the product, and purifying by column chromatography.

Step 4: Synthesis of this compound (Final Product)

-

Dissolve the purified Intermediate 3 in a solvent like acetone or acetonitrile.

-

Add an excess of ethyl bromide.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to facilitate the quaternization of the pyrrolidinium nitrogen.

-

The product, being a salt, will often precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent to remove unreacted starting materials, and dry under vacuum.

-

The final product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

Synthesis Data

| Parameter | Value |

| Purity (Pharmaceutical Grade) | 98.9%[2] |

| Yield | Not explicitly stated in the searched documents. |

Structural Elucidation

The confirmation of the chemical structure of this compound is accomplished through a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Spectroscopic Data

| Technique | Key Findings |

| UV-Vis Spectrophotometry | Maximum absorbance (λmax) at 230 nm.[2] |

| FT-IR Spectroscopy | Characteristic peaks corresponding to C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching. |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons of the diphenyl group, and aliphatic protons of the pyrrolidinium ring and ethyl groups. |

| ¹³C NMR Spectroscopy | Resonances for aromatic carbons, aliphatic carbons of the pyrrolidinium ring and ethyl groups, and the quaternary carbon of the diphenylmethylene group. |

| Mass Spectrometry | Molecular ion peak corresponding to the cationic part of the molecule and characteristic fragmentation patterns. |

Experimental Protocols for Structural Elucidation

3.2.1. UV-Visible Spectrophotometry

-

Instrumentation: A standard double-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Prepare a series of dilutions to establish a calibration curve.

-

Scan the samples over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the sample solution at the λmax.

-

Quantify the concentration using the calibration curve.[2]

-

3.2.2. Fourier Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer.

-

Procedure:

-

Prepare the sample as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the positions and intensities of the absorption bands to identify functional groups.

-

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Further structural confirmation can be obtained using 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations.

-

¹H and ¹³C NMR Spectral Data (Experimental and Theoretical)

| Atom | ¹H Experimental (ppm) | ¹H Theoretical (ppm) | ¹³C Experimental (ppm) | ¹³C Theoretical (ppm) |

| Aromatic Protons | 7.00 - 8.00 | 7.00 - 8.00 | 100 - 150 | 100 - 150 |

| Pyrrolidinium Protons | Varies | Varies | Varies | Varies |

| Ethyl Protons | Varies | Varies | Varies | Varies |

| (Data presented is a general range and specific peak assignments require detailed spectral analysis)[3] |

3.2.4. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).

-

Procedure:

-

Introduce the sample into the ion source of the mass spectrometer.

-

Ionize the molecule using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Analyze the mass-to-charge ratio (m/z) of the resulting ions.

-

The molecular ion peak will correspond to the cationic part of this compound. The fragmentation pattern provides information about the structure of the molecule.

-

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors.[4][5] These receptors are found on smooth muscle cells, and their activation by the neurotransmitter acetylcholine leads to muscle contraction. By blocking these receptors, this compound inhibits the action of acetylcholine, resulting in smooth muscle relaxation.

Caption: Signaling pathway of muscarinic receptor activation and its inhibition by this compound.

The binding of acetylcholine to muscarinic receptors (specifically M2 and M3 subtypes in smooth muscle) activates a G-protein-coupled signaling cascade. This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to smooth muscle contraction. This compound, by blocking the initial binding of acetylcholine, prevents this entire cascade from occurring, thus inducing muscle relaxation and alleviating spasms.

Conclusion

This technical guide has provided a detailed overview of the synthesis, structural elucidation, and mechanism of action of this compound. The synthesis involves a multi-step process culminating in the formation of a quaternary pyrrolidinium salt. The structural integrity of the compound is confirmed through a battery of modern spectroscopic techniques, including UV-Vis, FT-IR, NMR, and mass spectrometry. Its pharmacological effect is attributed to its role as a muscarinic receptor antagonist, which effectively blocks acetylcholine-induced smooth muscle contraction. This comprehensive information serves as a valuable resource for professionals in the fields of pharmaceutical sciences and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ajbasweb.com [ajbasweb.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. View of Development and Validation of HPLC Method for Simultaneous Quantification of this compound/Paracetamol Combination in Pharmaceutical Formulations | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

In Vitro Pharmacological Profile of Prifinium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prifinium bromide is a quaternary ammonium compound recognized for its antispasmodic properties, primarily utilized in the management of gastrointestinal disorders. Its therapeutic effect is attributed to its action as a competitive antagonist of muscarinic acetylcholine receptors. This technical guide provides an in-depth overview of the in vitro pharmacological profile of this compound, detailing its mechanism of action, receptor affinity, and effects on intracellular signaling pathways. The information presented herein is supported by data from various in vitro studies, with a focus on quantitative analysis and detailed experimental methodologies.

Mechanism of Action

This compound functions as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, it inhibits the physiological actions of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This antagonism leads to the relaxation of smooth muscles, particularly in the gastrointestinal tract, thereby alleviating spasms and associated pain.

In vitro studies on isolated guinea-pig detrusor muscle have demonstrated that this compound effectively antagonizes carbachol-induced contractions, an effect characteristic of muscarinic receptor blockade. Notably, these studies also revealed that this compound has minimal to no effect on contractions induced by potassium chloride (KCl) or barium chloride (BaCl2).[1] This indicates that the primary mechanism of action is not a direct blockade of voltage-gated calcium channels but is instead centered on the competitive inhibition of muscarinic receptors.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the in vitro pharmacological activity of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Assay Type | Tissue/Cell Line | Ki (nM) | Reference |

| Muscarinic M2 | N/A | Molecular Docking | N/A | N/A | [2] |

| Binding Affinity (kcal/mol) | -8.6 |

Note: Data from molecular docking provides a predicted binding affinity and not a dissociation constant (Ki). Further experimental validation is required.

Table 2: Functional Antagonism of this compound

| Tissue/Preparation | Agonist | Parameter | Value | Reference |

| Guinea-pig detrusor muscle | Carbachol | Potency vs. Atropine | Comparable | [1] |

Note: While a specific pA2 value is not available in the cited literature, the study indicates that the in vitro anticholinergic potency of this compound is comparable to that of atropine.

Experimental Protocols

Isolated Organ Bath Studies (Schild Analysis)

Objective: To determine the affinity (pA2 value) of this compound for muscarinic receptors through functional antagonism of an agonist-induced contraction in an isolated tissue preparation.

Materials:

-

Isolated tissue (e.g., guinea-pig ileum or detrusor muscle)

-

Organ bath system with temperature control and aeration

-

Isometric force transducer and data acquisition system

-

Krebs-Henseleit or Tyrode's physiological salt solution

-

Muscarinic agonist (e.g., Carbachol, Acetylcholine)

-

This compound stock solution

-

Standard muscarinic antagonist (e.g., Atropine) for validation

Procedure:

-

Tissue Preparation: A segment of the desired tissue (e.g., guinea-pig ileum) is dissected and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

-

Control Agonist Concentration-Response Curve: A cumulative concentration-response curve to the muscarinic agonist is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions.

-

Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a fixed concentration of this compound for a predetermined time to allow for equilibrium.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.

-

Repeat with Different Antagonist Concentrations: Steps 4 and 5 are repeated with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes expressing a specific muscarinic receptor subtype (e.g., from transfected cell lines)

-

Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine)

-

This compound stock solution

-

Non-labeled competing ligand (e.g., Atropine) for non-specific binding determination

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in the assay buffer. A parallel set of tubes containing a high concentration of a non-labeled competing ligand is used to determine non-specific binding.

-

Equilibration: The incubation is carried out for a specific time at a defined temperature to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor (M3) Signaling Pathway

This compound, as a muscarinic antagonist, primarily interferes with the Gq-coupled signaling pathway activated by M3 receptors, which are predominant in smooth muscle. The binding of an agonist like acetylcholine to the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to smooth muscle contraction. This compound competitively blocks the initial step of this cascade by preventing acetylcholine from binding to the M3 receptor.

Caption: Competitive antagonism of this compound at the M3 muscarinic receptor, inhibiting the Gq-mediated signaling cascade leading to smooth muscle contraction.

Experimental Workflow for Isolated Organ Bath Assay

The following diagram illustrates the typical workflow for conducting an isolated organ bath experiment to determine the pharmacological profile of a competitive antagonist like this compound.

Caption: A typical experimental workflow for determining the pA2 value of a competitive antagonist using an isolated organ bath preparation.

Conclusion

The in vitro pharmacological profile of this compound is characterized by its competitive antagonism at muscarinic acetylcholine receptors. This action is selective, as evidenced by the lack of effect on contractions induced by direct membrane depolarization. While quantitative data on its affinity for specific muscarinic receptor subtypes are still emerging, its functional antagonism is well-established. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and characterization of this compound and other similar compounds in a research and drug development setting.

References

Prifinium Bromide: An In-Depth Technical Guide on its Effects on Smooth Muscle Physiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prifinium bromide is a quaternary ammonium antimuscarinic agent widely recognized for its antispasmodic properties.[1][2] Its therapeutic efficacy is primarily attributed to its ability to antagonize muscarinic acetylcholine receptors, thereby mitigating smooth muscle contractions. This technical guide provides a comprehensive overview of the physiological effects of this compound on smooth muscle, detailing its mechanism of action, summarizing available pharmacological data, outlining key experimental protocols for its study, and visualizing associated cellular and experimental workflows. While specific quantitative pharmacological data such as pA2 and Ki values are not extensively available in publicly accessible literature, this guide consolidates existing qualitative, comparative, and computational data to offer a thorough understanding of its activity.

Mechanism of Action

This compound exerts its primary effect as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[1][2] In smooth muscle tissues, particularly in the gastrointestinal tract and urinary bladder, parasympathetic nerve stimulation releases ACh, which binds to muscarinic receptors (primarily M2 and M3 subtypes) on smooth muscle cells.[3][4][5] This binding initiates a signaling cascade that leads to muscle contraction. This compound competitively blocks the binding of ACh to these receptors, thereby inhibiting the downstream signaling pathways and preventing muscle contraction.[1]

Muscarinic Receptor Antagonism

This compound exhibits a broad spectrum of antagonistic activity across the five muscarinic receptor subtypes (M1-M5).[2] However, its therapeutic effects are most pronounced in organs rich in M2 and M3 receptors, such as the smooth muscle of the gut and bladder.[3][5][6] The M3 receptor is directly coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event in smooth muscle contraction. DAG, along with Ca2+, activates protein kinase C (PKC), which also contributes to the contractile response. By blocking the M3 receptor, this compound directly inhibits this primary pathway of ACh-induced smooth muscle contraction.

While M2 receptors are more abundant in many smooth muscle tissues, their role in contraction is more modulatory.[5] M2 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Lower cAMP levels can promote contraction by reducing the activity of protein kinase A (PKA), which normally phosphorylates and inhibits myosin light chain kinase (MLCK). By antagonizing M2 receptors, this compound may prevent this inhibitory effect on cAMP production, although the predominant effect remains the blockade of M3-mediated contraction.

A molecular docking study has suggested a binding affinity of -8.6 kcal/mol for this compound with the M2 muscarinic receptor, indicating a strong interaction.[7]

Data Presentation

Quantitative pharmacological data for this compound, such as pA2, Ki, or IC50 values from various isolated smooth muscle preparations, are not consistently reported in the available scientific literature. However, comparative and computational data provide valuable insights into its potency.

Table 1: Comparative Potency of this compound

| Tissue/Preparation | Method | Agonist | Comparison | Relative Potency | Reference |

| Rat Urinary Bladder (in vivo) | Cystometry | - | Atropine | As active as Atropine | [6] |

| Rat Urinary Bladder (in vivo) | Cystometry | - | Oxybutynin | 10 times more active than Oxybutynin | [6] |

| Rat Urinary Bladder (in vivo) | Cystometry | - | Terodiline | 100 times more active than Terodiline | [6] |

| Guinea-pig Detrusor Muscle (in vitro) | Organ Bath | Carbachol | Atropine, Oxybutynin, Terodiline | Potency ratios in good agreement with in vivo findings | [6] |

Table 2: Computationally Determined Binding Affinity

| Receptor Subtype | Method | Binding Affinity (kcal/mol) | Reference |

| M2 Muscarinic Receptor | Molecular Docking | -8.6 | [7] |

Note: The negative value indicates a favorable binding interaction.

Experimental Protocols

The following protocols describe standard methodologies used to assess the effects of antimuscarinic agents like this compound on smooth muscle physiology.

In Vitro Organ Bath for Smooth Muscle Contraction

This protocol is used to measure the contractile or relaxant effects of a substance on isolated smooth muscle strips.

3.1.1. Tissue Preparation

-

Humanely euthanize the experimental animal (e.g., guinea pig, rat, rabbit) according to approved ethical guidelines.

-

Isolate the desired smooth muscle tissue (e.g., ileum, colon, bladder, trachea).

-

Place the tissue in a petri dish containing a physiological salt solution (PSS), such as Krebs-Henseleit or Tyrode's solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Carefully dissect a segment of the tissue (e.g., a 2-3 cm strip of ileum).

-

Tie silk ligatures to both ends of the muscle strip.

3.1.2. Experimental Setup

-

Mount the tissue strip in an organ bath chamber containing PSS, maintained at 37°C and continuously aerated.

-

Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.

-

Apply an optimal resting tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for a period of 60-90 minutes. During equilibration, wash the tissue with fresh PSS every 15-20 minutes.

3.1.3. Data Acquisition

-

Record the isometric tension of the muscle strip using a data acquisition system.

-

To assess tissue viability and obtain a maximum contraction reference, add a high concentration of a contractile agonist (e.g., 60 mM KCl or a supramaximal concentration of carbachol).

-

Wash the tissue repeatedly until the baseline tension is re-established.

-

Construct a cumulative concentration-response curve for a contractile agonist (e.g., acetylcholine or carbachol) by adding increasing concentrations of the agonist to the bath.

-

To determine the effect of this compound, incubate the tissue with a specific concentration of this compound for a predetermined time (e.g., 30 minutes) before constructing a second agonist concentration-response curve.

-

Repeat this process with different concentrations of this compound to assess its competitive antagonism, often visualized using a Schild plot.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for specific receptor subtypes.

3.2.1. Membrane Preparation

-

Homogenize the tissue of interest (e.g., guinea pig ileum, rat brain cortex, or cells expressing a specific muscarinic receptor subtype) in a cold buffer solution.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

3.2.2. Binding Assay

-

In a series of tubes, add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Add increasing concentrations of the unlabeled competitor ligand (this compound).

-

To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a separate set of tubes.

-

Add the membrane preparation to all tubes to initiate the binding reaction.

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters rapidly with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

3.2.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a well-established antispasmodic agent that functions as a competitive antagonist of muscarinic acetylcholine receptors in smooth muscle. Its primary mechanism involves the blockade of M3 receptor-mediated signaling pathways, leading to the inhibition of acetylcholine-induced contractions. While detailed quantitative data on its binding affinities and functional antagonism across various smooth muscle types are limited in the public domain, comparative studies demonstrate its high potency, comparable to that of atropine. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel antimuscarinic compounds. Future research employing these methodologies will be crucial for elucidating the precise pharmacological profile of this compound and for the development of next-generation smooth muscle relaxants.

References

- 1. This compound | 4630-95-9 | Benchchem [benchchem.com]

- 2. Effect of pinaverium bromide on stress-induced colonic smooth muscle contractility disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acnp.org [acnp.org]

- 6. Effects of the anticholinergic drug this compound on urinary bladder contractions in rat in vivo and in guinea-pig in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gigvvy.com [gigvvy.com]

The Discovery and Development of Prifinium Bromide: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Prifinium bromide, a quaternary ammonium antimuscarinic agent, has been utilized for its antispasmodic properties, particularly in the management of gastrointestinal disorders such as irritable bowel syndrome (IBS). This technical guide provides a comprehensive overview of the discovery, synthesis, preclinical development, and clinical evaluation of this compound. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's pharmacological profile and the methodologies employed in its evaluation.

Discovery and History

This compound, chemically known as 3-(diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium bromide, emerged from research into synthetic anticholinergic compounds. The initial synthesis of this compound is attributed to Sadao Oki in a Japanese patent filed in 1965. Early pharmacological and toxicological studies were conducted in the early 1970s, establishing its profile as a potent antispasmodic agent with a mechanism of action centered on muscarinic receptor antagonism.[1] Clinical investigations throughout the 1970s and 1980s further solidified its therapeutic utility in treating conditions characterized by smooth muscle spasms, most notably irritable bowel syndrome.[2][3][4][5][6]

Synthesis of this compound

The synthesis of this compound involves the quaternization of a tertiary amine precursor. While the original patent details the specific reaction, the general principle aligns with the Menschutkin reaction, where a tertiary amine is alkylated with an alkyl halide.

Experimental Protocol: Synthesis (Conceptual)

A likely synthetic route, based on the structure of this compound and general knowledge of quaternary ammonium compound synthesis, would involve the following conceptual steps:

-

Synthesis of the Pyrrolidine Intermediate: The initial step would involve the synthesis of the core pyrrolidine structure, 3-(diphenylmethylene)-1-ethyl-2-methylpyrrolidine. This could be achieved through a multi-step synthesis starting from simpler precursors.

-

Quaternization: The tertiary amine of the pyrrolidine intermediate would then be reacted with an ethylating agent, such as ethyl bromide, in a suitable solvent. This reaction would introduce the second ethyl group to the nitrogen atom, forming the quaternary ammonium salt, this compound.

-

Purification: The final product would be purified through recrystallization to yield the crystalline this compound.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its therapeutic effects primarily as a competitive antagonist of muscarinic acetylcholine receptors.[7] These receptors are pivotal in mediating the parasympathetic nervous system's control over smooth muscle contraction, particularly in the gastrointestinal tract.

By blocking the binding of acetylcholine to muscarinic receptors on smooth muscle cells, this compound inhibits the intracellular signaling cascade that leads to muscle contraction. This results in a relaxation of the smooth muscle, thereby alleviating spasms and associated pain.

Preclinical Development

Pharmacology

Early preclinical studies focused on characterizing the pharmacological effects of this compound. These studies, primarily in animal models, demonstrated its potent antispasmodic activity on various smooth muscles, including those of the gastrointestinal and urinary tracts.

Toxicology

A key study published in 1972 by Kumada et al. detailed the toxicological and teratological profile of this compound.[1]

The acute toxicity of this compound was evaluated in mice via various routes of administration. The median lethal dose (LD50) was determined for each route.

| Route of Administration | Animal Model | LD50 (mg/kg) |

| Oral | Male Mice | 330 |

| Intravenous | Male Mice | 11 |

| Intraperitoneal | Male Mice | 43 |

| Subcutaneous | Male Mice | 30 |

| Data from Kumada et al., 1972 |

Subacute and chronic toxicity studies were also conducted in rats and dogs to assess the long-term safety profile of this compound. These studies involved daily administration of the drug over extended periods and monitoring for any adverse effects on various organs and physiological parameters.

Experimental Protocol: Acute Toxicity Study (Conceptual)

-

Animal Model: Male mice were used for the study.

-

Groups: Animals were divided into several groups, each receiving a different dose of this compound. A control group received the vehicle.

-

Administration: The drug was administered via oral, intravenous, intraperitoneal, and subcutaneous routes.

-

Observation: Animals were observed for signs of toxicity and mortality over a specified period (typically 7-14 days).

-

LD50 Calculation: The LD50 value and its confidence intervals were calculated using a recognized statistical method (e.g., probit analysis).

Clinical Development

Clinical trials conducted in the 1970s and 1980s evaluated the efficacy and safety of this compound in patients with irritable bowel syndrome and other spastic conditions of the gastrointestinal tract.

Efficacy in Irritable Bowel Syndrome

A double-blind, placebo-controlled, crossover study by Piai and Mazzacca in 1979 demonstrated the superiority of this compound over placebo in alleviating the symptoms of IBS.[4] An open-label trial in 1985 also reported significant clinical benefits.[5]

| Study | Year | Design | No. of Patients | Key Findings |

| Piai & Mazzacca | 1979 | Double-blind, placebo-controlled, crossover | 18 | Statistically significant improvement in pain, flatulence, and bowel habits compared to placebo. |

| Sasaki et al. | 1985 | Open-label | 40 | 70% of patients experienced beneficial effects. |

| Results of this compound therapy in irritable bowel syndrome | 1985 | Open clinical trial | 21 | Marked or moderate improvement in symptoms such as diarrhea and constipation was seen in 43% after two weeks and 86% after four weeks.[3] |

Safety and Tolerability

Across clinical trials, this compound was generally well-tolerated. The most common side effects were those typical of anticholinergic drugs, such as dry mouth and blurred vision, and were generally mild and transient.

Experimental Protocol: Double-Blind, Placebo-Controlled, Crossover Trial (Conceptual)

-

Patient Population: Patients diagnosed with Irritable Bowel Syndrome based on established criteria (e.g., Manning or Rome criteria).

-

Study Design: A randomized, double-blind, two-period crossover design.

-

Treatment: Patients would be randomly assigned to receive either this compound or a matching placebo for a defined period (e.g., 4-6 weeks). After a washout period, they would then "cross over" to the other treatment.

-

Efficacy Assessment: Symptom scores for abdominal pain, bloating, and altered bowel habits would be recorded by patients in a daily diary.

-

Safety Assessment: Adverse events would be monitored and recorded throughout the study.

-

Statistical Analysis: A crossover analysis would be performed to compare the efficacy and safety of this compound with placebo.

Conclusion

This compound has a well-documented history of development, from its initial synthesis to its establishment as a therapeutic agent for gastrointestinal smooth muscle spasms. Its mechanism of action as a muscarinic receptor antagonist is well-understood, and its preclinical and clinical data support its efficacy and safety in the treatment of irritable bowel syndrome. This technical guide provides a foundational understanding of the key developmental milestones and scientific investigations that have characterized the journey of this compound from a novel chemical entity to a clinical therapeutic.

References

- 1. Toxicological and teratological studies of 1,1-diethyl-2-methyl-3-diphenylmethylenepyrrolidinium bromide (this compound), a new atropine-like drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Results of this compound therapy in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in the treatment of the irritable colon syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of irritable bowel syndrome with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - a new antispasmodic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Prifinium Bromide: A Technical Guide on its Antispasmodic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prifinium bromide is a quaternary ammonium antimuscarinic agent with significant antispasmodic properties.[1][2] It is primarily utilized in the management of conditions characterized by smooth muscle spasms, most notably Irritable Bowel Syndrome (IBS).[1][3] Its therapeutic effect is achieved through the competitive antagonism of acetylcholine at muscarinic receptors, leading to the relaxation of gastrointestinal smooth muscle, a reduction in the frequency and intensity of peristaltic waves, and a decrease in gastrointestinal secretions.[4] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, and clinical efficacy, with a focus on the quantitative data and experimental methodologies relevant to researchers in the field.

Mechanism of Action

This compound exerts its antispasmodic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.[1][4] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to these receptors.[4] By blocking this interaction, this compound effectively inhibits acetylcholine-induced muscle contractions.[4] The drug exhibits a broad spectrum of antagonistic activity across the five muscarinic receptor subtypes (M1 to M5), although its primary therapeutic benefits are observed in the gastrointestinal tract.[4] This antagonism leads to a reduction in smooth muscle tone and motility, thereby alleviating the pain and discomfort associated with spasms.[2] Additionally, its mild anticholinergic activity contributes to a reduction in gastrointestinal secretions, which can be beneficial in certain conditions.[4]

Signaling Pathway

The binding of acetylcholine to muscarinic receptors (primarily M3 receptors on smooth muscle cells) activates a Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent smooth muscle contraction. This compound, by blocking the initial binding of acetylcholine, inhibits this entire signaling cascade.

Caption: Signaling pathway of muscarinic M3 receptor activation and its inhibition by this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy male volunteers.[5] As a quaternary ammonium compound, its oral bioavailability is low.[5]

Quantitative Pharmacokinetic Data

| Parameter | Oral Administration (60 mg) | Intravenous Administration (7.5 mg) |

| Maximum Serum Concentration (Cmax) | 6.76 - 14.3 ng/mL | Not Applicable |

| Time to Cmax (Tmax) | 2 - 3 hours | Not Applicable |

| Elimination Half-Life (t½) | 2.18 hours | 2.13 hours |

| Oral Bioavailability | 3.4% | Not Applicable |

| Volume of Distribution (Vd) | Not Applicable | ~190% of body weight |

| Total Serum Clearance | Not Applicable | 12.5 mL/(min·kg) |

| Renal Clearance | Not Applicable | 5.80 mL/(min·kg) |

Data from a study in six healthy male volunteers.[5]

This compound is primarily metabolized in the liver and excreted via the kidneys.[4]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in the treatment of Irritable Bowel Syndrome (IBS).

Summary of Clinical Trial Results in IBS

| Study | Number of Patients | Dosage | Duration | Key Findings |

| Piai G, et al. (1979) | 40 | Not specified | 4 weeks | Beneficial in 70% of patients, slightly beneficial in 15%, and not beneficial in 15%.[6] |

| Sasaki D, et al. (1985) | 21 | 90 mg/day | 4 weeks | Marked or moderate improvement in 43% after 2 weeks and 86% after 4 weeks.[7] |

Experimental Protocols

Conceptual Experimental Workflow: Isolated Tissue Bath Assay

This in vitro method is used to assess the contractile or relaxant effects of a drug on smooth muscle tissue.

Caption: Conceptual workflow for an isolated tissue bath experiment to evaluate this compound's antispasmodic activity.

Methodology Outline:

-

Tissue Preparation: A segment of smooth muscle (e.g., from the guinea pig ileum) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Transducer Connection: The tissue is connected to an isometric force transducer to record contractile activity.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Agonist-Induced Contraction: A contractile agent such as acetylcholine or carbachol is added to the bath to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with varying concentrations of this compound for a set period.

-

Competitive Antagonism: The agonist is re-introduced in the presence of this compound, and the contractile response is measured.

-

Data Analysis: Concentration-response curves are plotted, and parameters such as the IC50 (the concentration of antagonist that inhibits 50% of the maximal agonist response) or the pA2 (a measure of the affinity of a competitive antagonist) are calculated.

Safety and Tolerability

This compound is generally well-tolerated. The most common side effects are characteristic of anticholinergic drugs and include dry mouth, blurred vision, and constipation.[4] In rare instances, more severe reactions such as urinary retention or tachycardia may occur.[4] Caution is advised in patients with prostatic hypertrophy, hyperthyroidism, congestive heart failure, arrhythmia, and ulcerative colitis.[8] It is contraindicated in patients with glaucoma, severe heart disease, and paralytic ileus.[8] The effects of this compound can be potentiated by tricyclic antidepressants, phenothiazines, and MAOIs.[8]

Conclusion and Future Directions

This compound is an effective antispasmodic agent with a well-defined mechanism of action centered on muscarinic receptor antagonism. Its clinical utility in IBS is supported by clinical data. However, for a more in-depth understanding of its pharmacological profile, further research is warranted. Specifically, studies detailing its binding affinities for the different muscarinic receptor subtypes (M1-M5) would provide valuable insights into its selectivity and potential for targeted therapies. Furthermore, detailed dose-response studies in various preclinical models and comprehensive pharmacokinetic data in diverse patient populations would enhance its clinical application. The development and publication of detailed experimental protocols would be invaluable for facilitating further research and comparative studies in the field of gastrointestinal motility disorders.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound | 4630-95-9 | Benchchem [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment of irritable bowel syndrome with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Results of this compound therapy in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mims.com [mims.com]

Methodological & Application

Prifinium Bromide: Application Notes and Protocols for Smooth Muscle Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prifinium Bromide is a quaternary ammonium antimuscarinic agent that functions as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[1][2][3] This action inhibits the binding of acetylcholine, a neurotransmitter responsible for smooth muscle contraction, thereby leading to muscle relaxation.[1][3] Due to its antispasmodic properties, this compound is primarily utilized in the treatment of conditions involving smooth muscle spasms, particularly in the gastrointestinal tract, such as irritable bowel syndrome (IBS).[1][2] As a quaternary ammonium compound, it is less lipid-soluble and thus has reduced ability to cross the blood-brain barrier, minimizing central nervous system side effects.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking muscarinic acetylcholine receptors on smooth muscle cells.[1][3] Acetylcholine released from parasympathetic nerve endings normally binds to these receptors, initiating a signaling cascade that results in smooth muscle contraction. By occupying these receptors without activating them, this compound prevents acetylcholine from binding and initiating this contractile signal, resulting in smooth muscle relaxation and an antispasmodic effect.

Quantitative Pharmacological Data

| Drug | Potency Comparison (Inhibition of Carbachol-Induced Contractions) |

| This compound | As active as Atropine |

| 10 times more active than Oxybutynin | |

| 100 times more active than Terodiline | |

| Data from in vitro studies on isolated guinea-pig detrusor muscle.[1] |

Experimental Protocol: In Vitro Analysis of this compound on Guinea Pig Ileum

This protocol outlines a classic organ bath experiment to determine the inhibitory effect of this compound on acetylcholine-induced smooth muscle contractions using an isolated segment of guinea pig ileum.

Materials and Reagents

-

Animal: Male Dunkin-Hartley guinea pig (250-350 g), starved for 24 hours with free access to water.

-

Physiological Salt Solution (PSS): Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6). The solution should be freshly prepared and maintained at 37°C, bubbled with carbogen (95% O2, 5% CO2).

-

Agonist: Acetylcholine (ACh) chloride stock solution (e.g., 1 mg/mL in distilled water with 0.01% tartaric acid to prevent hydrolysis), with serial dilutions prepared in PSS.

-

Antagonist: this compound stock solution (e.g., 1 mg/mL in distilled water), with serial dilutions prepared in PSS.

-

Equipment:

-

Isolated organ bath system with a jacketed tissue chamber (10-20 mL volume)

-

Thermostatically controlled water circulator

-

Carbogen gas supply

-

Isometric force transducer

-

Data acquisition system (e.g., PowerLab)

-

Dissection tools (scissors, forceps)

-

Surgical thread

-

Experimental Workflow

Detailed Procedure

-

Tissue Preparation: Humanely euthanize the guinea pig. Open the abdominal cavity and isolate a segment of the terminal ileum. Place the tissue in a petri dish containing cold, oxygenated Tyrode's solution. Gently flush the lumen to remove contents and cut into 2-3 cm segments.

-

Mounting: Tie one end of the ileum segment to a tissue holder at the bottom of the organ bath and the other end to an isometric force transducer. The tissue should be submerged in the Tyrode's solution.

-

Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram. During this period, replace the PSS in the bath every 15 minutes.

-

Control Acetylcholine Concentration-Response Curve:

-

Record a stable baseline tension.

-

Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration by a factor of 10 at each step (e.g., starting from 10⁻⁹ M).

-

Allow the contraction to reach a plateau before adding the next concentration.

-

Continue until a maximal contraction is achieved or the response plateaus.

-

-

Washout: After obtaining the maximal response, wash the tissue with fresh, pre-warmed Tyrode's solution every 5-10 minutes until the baseline tension is restored. This may require 3-5 washes.

-

This compound Incubation:

-

Once a stable baseline is re-established, add a specific concentration of this compound to the bath.

-

Allow the tissue to incubate with the antagonist for 20-30 minutes.

-

-

Acetylcholine Concentration-Response Curve in the Presence of this compound:

-

Without washing out the this compound, repeat the cumulative acetylcholine concentration-response curve as described in step 4. A rightward shift in the curve is expected, indicating competitive antagonism.

-

-

(Optional) Determination of pA2: To determine the pA2 value, which is a measure of the affinity of a competitive antagonist, repeat steps 5-7 with at least two other concentrations of this compound.

-

Data Analysis:

-

Measure the peak contraction at each acetylcholine concentration for both the control and this compound-treated curves.

-

Plot the concentration of acetylcholine (on a log scale) against the response (as a percentage of the maximal control response).

-

Determine the EC50 value (the concentration of acetylcholine that produces 50% of the maximal response) for each curve.

-

The degree of rightward shift of the concentration-response curve in the presence of this compound indicates its potency as an antagonist.

-

If multiple concentrations of this compound were used, a Schild plot can be constructed to determine the pA2 value.

-

Conclusion

This compound is a potent antimuscarinic agent with a clear mechanism of action on smooth muscle. The provided protocols and data offer a framework for researchers to investigate its pharmacological properties in a laboratory setting. Further studies to determine specific pA2 or IC50 values across various smooth muscle tissues would be beneficial for a more comprehensive understanding of its profile.

References

Application Notes and Protocols for the Spectrophotometric Analysis of Prifinium Bromide in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Prifinium bromide is an anticholinergic agent utilized for its antimuscarinic properties in treating various gastrointestinal disorders.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This document provides a detailed application note and protocol for the simple, rapid, and accurate spectrophotometric determination of this compound in tablet dosage forms. The described method is based on the ultraviolet (UV) absorbance of the drug and has been validated for its linearity, accuracy, and precision.[1]

Quantitative Data Summary

The following tables summarize the key validation parameters for the spectrophotometric method of this compound analysis.

Table 1: Method Precision [1]

| Parameter | Number of Replicates | Mean Assay (%) | Standard Deviation | Relative Standard Deviation (%) |

| System Precision | 10 | 100.2 | 0.58 | 0.58 |

| Method Precision | 6 | 99.8 | 0.75 | 0.75 |

| Intermediate Precision (Day 1 vs. Day 2) | 6 per day | 99.8 vs. 100.5 | 0.75 vs. 0.65 | 0.75 vs. 0.65 |

Table 2: Linearity [1]

| Parameter | Value |

| Concentration Range | 0.149074 – 0.447222 mg/mL |

| Regression Equation | Absorbance = 1.779 x Concentration (mg/mL) - 0.00957 |

| Correlation Coefficient (R²) | 0.9998 |

Table 3: Accuracy (Recovery) [1]

| Spiked Concentration (mg/mL) | Recovered Concentration (mg/mL) | Recovery (%) |

| 0.15 | 0.148 | 98.7 |

| 0.30 | 0.299 | 99.7 |

| 0.45 | 0.452 | 100.4 |

Experimental Protocols

This section details the methodologies for the spectrophotometric analysis of this compound in pharmaceutical tablets.

1. Materials and Reagents:

-

Pharmaceutical grade this compound (purity 98.9%)[1]

-

Riabal® tablets (labeled to contain 30 mg this compound per tablet)[1]

-

Methanol (analytical grade)

-

Other chemicals of analytical grade

2. Apparatus:

-

Shimadzu ultraviolet-visible spectrophotometer[1]

-

Matched 1-cm quartz cells[1]

-

Volumetric flasks (100 mL)

-

Analytical balance

3. Standard Solution Preparation (0.3 mg/mL):

-

Accurately weigh approximately 30 mg of pure this compound.

-

Transfer the weighed drug into a 100 mL volumetric flask.

-

Dissolve the drug in a suitable solvent (e.g., methanol) and dilute to the mark with the same solvent.[1]

4. Sample Solution Preparation (0.3 mg/mL):

-

Weigh and finely powder twenty tablets.

-

Accurately weigh a quantity of the powdered tablets equivalent to 30 mg of this compound.

-

Transfer the powder into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the same solvent used for the standard solution.[1]

5. Placebo Solution Preparation:

-

Accurately weigh an amount of the placebo (excipients without the active pharmaceutical ingredient) equivalent to the average weight of the tablet excipients.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the same solvent.[1]

6. Spectrophotometric Analysis:

-

Set the spectrophotometer to scan the UV spectrum.

-

Determine the wavelength of maximum absorbance (λmax) for this compound. The reported λmax is 230 nm.[1]

-

Measure the absorbance of the standard and sample solutions at 230 nm against a solvent blank.

-

Calculate the concentration of this compound in the sample solution using the absorbance values and the concentration of the standard solution.

7. Method Validation Protocols:

-

Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50%, 100%, and 150% of the target concentration). Analyze each concentration in triplicate and perform a linear regression analysis of the average absorbance readings versus the concentrations.[1]

-

Precision:

-

System Precision: Analyze a single homogeneous sample ten times to determine the degree of agreement between the results.[1]

-

Method Precision: Prepare and analyze six separate sample preparations to evaluate the precision of the assay.[1]

-

Intermediate Precision (Ruggedness): Have two different analysts perform the assay on different days using different instruments to assess the method's ruggedness.[1]

-

-

Accuracy (Recovery): Spike a placebo preparation with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Analyze the spiked samples and calculate the percentage recovery.

Visualizations

Caption: Experimental workflow for spectrophotometric analysis of this compound.

References

Application of Prifinium Bromide in Gastroenterology Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prifinium bromide is a quaternary ammonium antimuscarinic agent with potent antispasmodic properties.[1] It is primarily utilized in the treatment of conditions characterized by smooth muscle spasms within the gastrointestinal (GI) tract, most notably Irritable Bowel Syndrome (IBS).[1][2] Its mechanism of action centers on the antagonism of muscarinic acetylcholine receptors, which play a crucial role in regulating gastrointestinal motility and secretion.[1] By blocking these receptors, this compound effectively reduces the frequency and intensity of peristaltic waves, alleviating symptoms of pain and discomfort associated with hyperactive gut motility.[1] These application notes provide detailed protocols for key experiments in gastroenterology research involving this compound, alongside relevant quantitative data and visualizations of its mechanism of action.

Mechanism of Action

This compound functions as a non-selective muscarinic receptor antagonist, blocking the binding of acetylcholine to these receptors on the surface of gastrointestinal smooth muscle cells.[1] In the GI tract, the M2 and M3 muscarinic receptor subtypes are predominant, with a typical ratio of approximately 80% M2 to 20% M3.[3] While both are involved, the M3 receptor is primarily responsible for initiating smooth muscle contraction.[3][4]

Activation of the M3 receptor by acetylcholine, a neurotransmitter of the parasympathetic nervous system, triggers a signaling cascade through its coupling with Gq/11 G-proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK).[4] MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.[4]

The M2 receptors are coupled to Gi/o G-proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4] Reduced cAMP levels can contribute to contraction by diminishing the activity of protein kinase A (PKA), which normally promotes relaxation. This compound, by blocking both M2 and M3 receptors, effectively inhibits these contractile signaling pathways.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data related to the efficacy of this compound and similar antispasmodic agents in gastroenterology research.

Table 1: In Vitro and In Vivo Potency of this compound Compared to Other Anticholinergics